molecular formula C18H15N3O B3063130 N-(4,5-diphenylpyrimidin-2-yl)acetamide CAS No. 58413-41-5

N-(4,5-diphenylpyrimidin-2-yl)acetamide

Cat. No.: B3063130
CAS No.: 58413-41-5
M. Wt: 289.3 g/mol
InChI Key: ZDCIIHIXQUEUCV-UHFFFAOYSA-N
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Description

N-(4,5-Diphenylpyrimidin-2-yl)acetamide is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine is a fundamental structure in DNA and RNA, making its derivatives significant in various biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4,5-diphenylpyrimidin-2-yl)acetamide typically involves the reaction of 4,5-diphenylpyrimidine with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and yield of the final product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: It can participate in substitution reactions, where functional groups on the pyrimidine ring are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products Formed:

Scientific Research Applications

N-(4,5-Diphenylpyrimidin-2-yl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4,5-diphenylpyrimidin-2-yl)acetamide involves its interaction with microbial enzymes and proteins. It inhibits the growth of microorganisms by interfering with their metabolic pathways. The compound targets specific enzymes involved in DNA replication and protein synthesis, leading to the death of the microorganisms .

Comparison with Similar Compounds

  • N-(4,6-Diphenylpyrimidin-2-yl)acetamide
  • N-(4-Methylpyrimidin-2-yl)acetamide
  • N-(4-Chloropyrimidin-2-yl)acetamide

Comparison: N-(4,5-Diphenylpyrimidin-2-yl)acetamide is unique due to its specific substitution pattern on the pyrimidine ring, which enhances its antimicrobial properties. Compared to other similar compounds, it shows higher efficacy against a broader range of microorganisms .

Properties

CAS No.

58413-41-5

Molecular Formula

C18H15N3O

Molecular Weight

289.3 g/mol

IUPAC Name

N-(4,6-diphenylpyrimidin-2-yl)acetamide

InChI

InChI=1S/C18H15N3O/c1-13(22)19-18-20-16(14-8-4-2-5-9-14)12-17(21-18)15-10-6-3-7-11-15/h2-12H,1H3,(H,19,20,21,22)

InChI Key

ZDCIIHIXQUEUCV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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